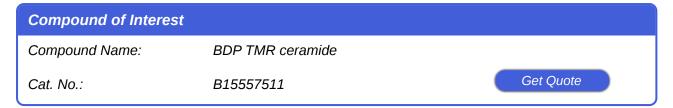


Application Notes and Protocols: BDP TMR Ceramide for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and settings for utilizing **BDP TMR ceramide**, a fluorescently labeled ceramide analog, for high-resolution imaging of the Golgi apparatus and studying lipid metabolism in cellular and drug development research.

Introduction

BDP TMR ceramide is a synthetic lipid probe consisting of the boron-dipyrromethene (BDP) fluorophore conjugated to a ceramide molecule.[1][2] Ceramides are integral components of cellular membranes and serve as precursors for various sphingolipids.[1][2][3] When introduced to living or fixed cells, BDP TMR ceramide is effectively incorporated into the membranes of the Golgi apparatus, making it an excellent tool for visualizing this organelle via fluorescence microscopy.[1][2][3] Its bright, photostable fluorescence and well-defined spectral properties make it a valuable probe for investigating the structure and function of the Golgi, as well as tracking lipid transport and metabolism in various cell types.[4]

Photophysical and Chemical Properties

BDP TMR ceramide exhibits a strong orange fluorescence with high quantum yield, making it suitable for sensitive detection in fluorescence microscopy applications.[1][4]



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	542 nm	[1][5]
Emission Maximum (λem)	574 nm	[1][5]
Molar Extinction Coefficient (ϵ)	55,000 L·mol ⁻¹ ·cm ⁻¹	[1][5]
Fluorescence Quantum Yield (Φ)	0.64	[1][5]
Molecular Weight	679.69 g/mol	[1]
Molecular Formula	C39H56BF2N3O4	[1]
Appearance	Red/brown semisolid	[1]
Solubility	Good in many organic solvents (e.g., DMSO)	[1]

Recommended Microscopy Settings

Optimal imaging of **BDP TMR ceramide** requires appropriate filter sets and laser lines to match its excitation and emission spectra.

Microscope Component	Recommended Setting	
Excitation Source	Laser line: ~543 nm or a broad-spectrum lamp with an excitation filter centered around 540 nm.	
Excitation Filter	Bandpass filter, e.g., 530/30 nm or similar.	
Dichroic Mirror	Long-pass filter with a cutoff around 560 nm.	
Emission Filter	Bandpass filter, e.g., 590/50 nm or a long-pass filter starting from ~565 nm.	
Objective Lens	High numerical aperture (NA) oil or water immersion objective (e.g., 60x or 100x) for high-resolution imaging.	



Experimental Protocols

The following protocols provide a general guideline for staining both live and fixed cells with **BDP TMR ceramide**. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation

Stock Solution (1 mM):

- To prepare a 1 mM stock solution, dissolve 50 μg of BDP TMR ceramide in 73.6 μL of dimethyl sulfoxide (DMSO).[3]
- Alternatively, dissolve 250 μg of BDP TMR ceramide in 368 μL of DMSO.[3]
- Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[1][3]

Staining Solution (5 µM Ceramide/BSA Complex):

- Prepare 10 mL of a suitable buffer, such as Hanks' Buffered Salt Solution with 10 mM
 HEPES (HBSS/HEPES), pH 7.4. Phosphate-buffered saline (PBS) can also be used.[3]
- (Optional) To prevent live cells from detaching, add 1 mM Ca²⁺ and 0.5 mM Mg²⁺ to the buffer.[3]
- Add 3.4 mg of defatted bovine serum albumin (BSA) to the buffer to achieve a final concentration of 0.34 mg/mL.[3]
- Add 50 μ L of the 1 mM **BDP TMR ceramide** stock solution to the BSA-containing buffer to obtain a final concentration of 5 μ M ceramide complexed with 5 μ M BSA.[3]
- The ceramide/BSA complex solution can be stored at -20°C.[3]

Live Cell Staining Protocol

This protocol is designed for staining the Golgi apparatus in living cells.

Grow cells on sterile coverslips to the desired confluency.



- Aspirate the culture medium from the coverslips.
- Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).[3]
- Incubate the cells with the 5 μM ceramide/BSA staining solution for 30 minutes at 4°C.[3]
- Wash the cells several times with ice-cold medium.[3]
- Incubate the cells in a solution of defatted BSA (0.34 mg/mL) in HBSS/HEPES four times for 30 minutes each at room temperature to remove excess probe.
- Incubate the cells in fresh, pre-warmed culture medium at 37°C for an additional 30 minutes.
- Rinse the cells with fresh medium.[3]
- Mount the coverslip onto a microscope slide with a drop of fresh medium or imaging buffer.
- Proceed with fluorescence microscopy.

Fixed Cell Staining Protocol

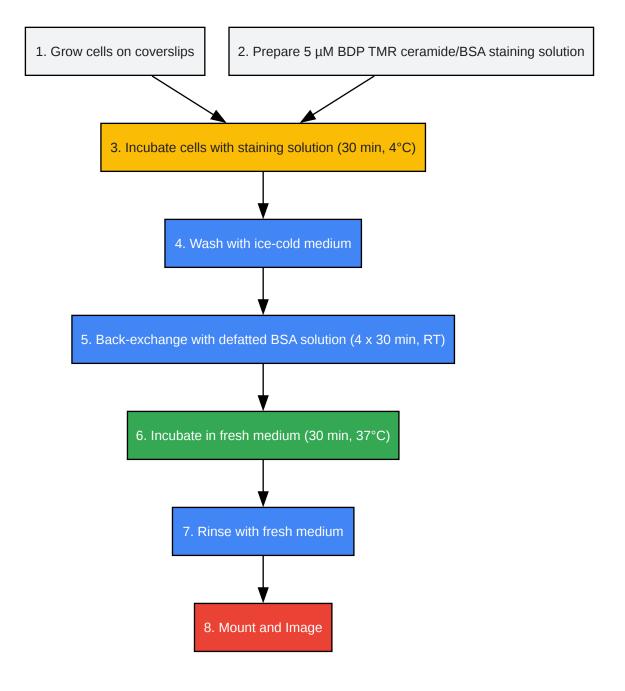
This protocol can be used for staining fixed cells.

- Follow steps 1-8 of the Live Cell Staining Protocol.
- After the final rinse, fix the cells with 4% formaldehyde in PBS for 2 minutes at 4°C.[3]
- Wash the fixed cells twice with PBS.[3]
- Mount the coverslip onto a microscope slide using an appropriate mounting medium.
- Proceed with fluorescence microscopy.

Visualizations

Experimental Workflow for Live Cell Staining



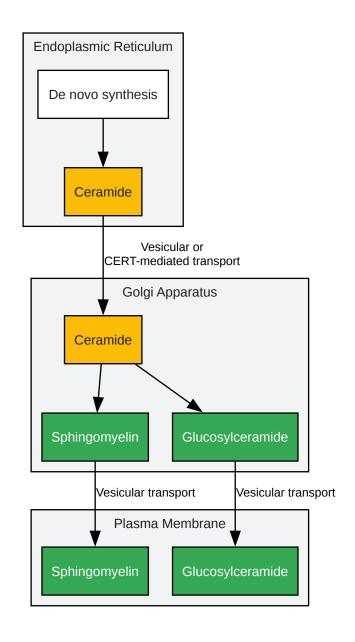


Click to download full resolution via product page

Caption: Workflow for staining live cells with BDP TMR ceramide.

Ceramide Metabolism and Transport Pathway





Click to download full resolution via product page

Caption: Simplified pathway of ceramide metabolism and transport.

Applications in Research and Drug Development

 Visualization of Golgi Dynamics: BDP TMR ceramide allows for real-time imaging of the Golgi apparatus in live cells, enabling the study of its morphology, fragmentation, and dispersal in response to various stimuli or drug treatments.



- Analysis of Lipid Transport: As a fluorescent lipid analog, it can be used to track the transport
 of ceramides from their site of synthesis in the endoplasmic reticulum to the Golgi and
 subsequent metabolic destinations.[6][7]
- Screening for Drug Effects: The probe can be employed in high-content screening assays to identify compounds that disrupt Golgi structure or interfere with ceramide metabolism and trafficking, which are implicated in various diseases including cancer, neurodegenerative disorders, and metabolic diseases.
- Studying Sphingolipid Metabolism: By monitoring the localization and intensity of the fluorescent signal, researchers can gain insights into the enzymatic pathways that convert ceramide into other sphingolipids like sphingomyelin and glucosylceramide.[6]

Troubleshooting

Problem	Possible Cause	Suggested Solution
No or weak Golgi staining	- Inefficient probe loading Low probe concentration.	- Ensure proper incubation at 4°C Optimize the concentration of the ceramide/BSA complex.
High background fluorescence	- Incomplete removal of unbound probe.	- Increase the number and duration of the back-exchange washes with defatted BSA.
Staining of other organelles	- Probe has trafficked beyond the Golgi.	- Reduce the incubation time at 37°C after loading Image cells immediately after the final wash.
Photobleaching	- Excessive exposure to excitation light.	- Reduce laser power or exposure time Use an antifade mounting medium for fixed cells.
Cell Detachment (Live Cells)	- Lack of divalent cations in the buffer.	- Add Ca ²⁺ and Mg ²⁺ to the imaging buffer as described in the protocol.[3]



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Analog of BODIPY™ TMR BDP TMR | AxisPharm [axispharm.com]
- 5. BDP TMR X NHS ester | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- To cite this document: BenchChem. [Application Notes and Protocols: BDP TMR Ceramide for Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557511#fluorescence-microscopy-settings-for-bdp-tmr-ceramide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com